Tie2 kinase inhibitor 3

Overview

Description

2-(Methylamino)triazine 63 is a derivative of the triazine family, which is a class of heterocyclic compounds containing three nitrogen atoms in a six-membered ring Triazines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)triazine 63 typically involves the reaction of cyanuric chloride with methylamine. The process begins with the nucleophilic substitution of the chlorine atoms in cyanuric chloride by methylamine under controlled conditions. This reaction is usually carried out in an organic solvent such as 1,4-dioxane or 1,2-dichloroethane, with the reaction mixture being refluxed to ensure complete substitution .

Industrial Production Methods: On an industrial scale, the production of 2-(Methylamino)triazine 63 follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylamino)triazine 63 undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the methylamino group can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Condensation Reactions: The compound can also participate in condensation reactions with other organic molecules to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents at elevated temperatures.

Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield various substituted triazines, while oxidation can lead to the formation of triazine oxides .

Scientific Research Applications

2-(Methylamino)triazine 63 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Medicine: Research is ongoing into its potential use as an antitumor agent and in other therapeutic areas.

Industry: It is used in the production of herbicides, polymer stabilizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Methylamino)triazine 63 involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine: This compound is similar in structure but has an ethoxy group instead of a methylamino group.

2,4,6-Triamino-1,3,5-triazine: Known as melamine, this compound has three amino groups and is widely used in the production of plastics and resins

Uniqueness: 2-(Methylamino)triazine 63 is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and materials .

Biological Activity

Tie2 kinase inhibitors, particularly Rebastinib , have garnered significant attention in cancer research due to their role in modulating angiogenesis and tumor progression. This article provides an in-depth examination of the biological activity of Rebastinib, detailing its mechanisms, clinical findings, and implications for cancer therapy.

Rebastinib selectively inhibits the Tie2 receptor tyrosine kinase, which is crucial for angiogenesis and vascular stability. By blocking Tie2 activity, Rebastinib disrupts the signaling pathways that promote tumor growth and metastasis. Specifically, it targets Tie2-expressing macrophages (TEMs) that facilitate tumor progression through angiogenesis and intravasation.

- Key Mechanisms :

- Inhibition of TEM Recruitment : Rebastinib reduces the recruitment of TEMs to the tumor microenvironment, thereby limiting their pro-tumoral effects .

- Reduction of Angiogenesis : By inhibiting Tie2 signaling, Rebastinib decreases blood vessel formation within tumors, which is vital for tumor survival and growth .

Clinical Findings

Clinical studies have demonstrated the efficacy and safety of Rebastinib in various cancer types, particularly in combination with chemotherapy agents like paclitaxel and eribulin.

Phase Ib Clinical Trials

A recent Phase Ib study evaluated the safety and pharmacodynamics of Rebastinib in patients with HER2-negative metastatic breast cancer. Key findings include:

- Dosage : Patients received either 50 mg or 100 mg of Rebastinib twice daily.

- Adverse Events : Common treatment-emergent adverse events included anemia (85%), fatigue (78%), and leukopenia (67%). No dose-limiting toxicities were reported during the initial treatment cycles .

- Efficacy : The study observed a significant decrease in circulating tumor cells and an objective response rate of 22% among evaluable patients .

Case Studies

-

Breast Cancer Model :

- In a PyMT mouse model, Rebastinib was shown to reduce primary tumor growth by 75% and lung metastases by 71%. This model is notable for its relevance to human breast cancer due to its immunocompetent nature .

- The combination of Rebastinib with chemotherapy resulted in a synergistic effect, achieving up to 90% inhibition of tumor growth .

- Pancreatic Neuroendocrine Tumors :

Data Summary

The following table summarizes key findings from clinical studies involving Rebastinib:

| Study Type | Patient Population | Dosage (mg) | Objective Response Rate | Common Adverse Events |

|---|---|---|---|---|

| Phase Ib Trial | HER2-negative MBC | 50/100 | 22% | Anemia (85%), Fatigue (78%) |

| PyMT Mouse Model | Breast Cancer | Variable | 75% reduction in growth | Notable necrosis in remaining tumors |

| Combination Therapy | MBC with Paclitaxel/Eribulin | 50/100 | Synergistic response | Increased intraocular pressure |

Properties

Molecular Formula |

C29H30F4N8O2 |

|---|---|

Molecular Weight |

598.6 g/mol |

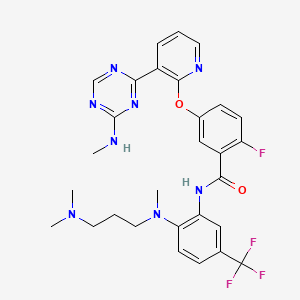

IUPAC Name |

N-[2-[3-(dimethylamino)propyl-methylamino]-5-(trifluoromethyl)phenyl]-2-fluoro-5-[3-[4-(methylamino)-1,3,5-triazin-2-yl]pyridin-2-yl]oxybenzamide |

InChI |

InChI=1S/C29H30F4N8O2/c1-34-28-37-17-36-25(39-28)20-7-5-12-35-27(20)43-19-9-10-22(30)21(16-19)26(42)38-23-15-18(29(31,32)33)8-11-24(23)41(4)14-6-13-40(2)3/h5,7-12,15-17H,6,13-14H2,1-4H3,(H,38,42)(H,34,36,37,39) |

InChI Key |

HHKGVQGXRGQBBA-UHFFFAOYSA-N |

SMILES |

CNC1=NC=NC(=N1)C2=C(N=CC=C2)OC3=CC(=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)N(C)CCCN(C)C |

Canonical SMILES |

CNC1=NC=NC(=N1)C2=C(N=CC=C2)OC3=CC(=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)N(C)CCCN(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-MT 63; 2-MT-63; 2-MT63; 2MT 63; 2MT-63; 2MT63; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.